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molecular formula CH3CH2(C6H4)CH2CH3<br>C10H14<br>C10H14 B043095 1,2-Diethylbenzene CAS No. 135-01-3

1,2-Diethylbenzene

Cat. No. B043095
M. Wt: 134.22 g/mol
InChI Key: KVNYFPKFSJIPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08779227B2

Procedure details

Argon gas is then flowed over the coked zeolite catalyst, and a reaction mixture of ethylbenzene and ethanol is injected into the reaction chamber to produce diethylbenzene, which is then removed from within the reaction chamber. The reaction temperature is preferably between approximately 250° C. and approximately 400° C. at a gas pressure between approximately 1.0 atmospheres and approximately 5.0 atmospheres. The ethylbenzene and ethanol are preferably provided in a molar ratio of between 1 to 1 and 1 to 6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:2].[CH2:9](O)[CH3:10]>>[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH3:10])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
zeolite
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C=CC=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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